molecular formula C12H10BrNO3 B12999530 Methyl 4-bromo-7-methoxyquinoline-6-carboxylate

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate

Cat. No.: B12999530
M. Wt: 296.12 g/mol
InChI Key: ZTPQDUJZDPCVGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-7-methoxyquinoline-6-carboxylate typically involves the bromination of 7-methoxyquinoline followed by esterification. One common method includes the reaction of 7-methoxyquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-amino-7-methoxyquinoline-6-carboxylate or 4-thio-7-methoxyquinoline-6-carboxylate.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Hydrolysis: Formation of 4-bromo-7-methoxyquinoline-6-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and angiogenesis . The compound’s quinoline core allows it to intercalate with DNA, disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 4-bromo-7-methoxyquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPQDUJZDPCVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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